Cas no 56116-35-9 (1-Butanol, 2-ethyl-3-methyl-, (S)-)

1-Butanol, 2-ethyl-3-methyl-, (S)- structure
56116-35-9 structure
Product Name:1-Butanol, 2-ethyl-3-methyl-, (S)-
CAS No:56116-35-9
MF:C7H16O
MW:116.201342582703
CID:349750
PubChem ID:15178736
Update Time:2025-04-19

1-Butanol, 2-ethyl-3-methyl-, (S)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol, 2-ethyl-3-methyl-, (S)-
    • DTXSID80569665
    • SCHEMBL101919
    • 56116-35-9
    • (2S)-2-Ethyl-3-methylbutan-1-ol
    • Inchi: 1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m1/s1
    • InChI Key: OXFFPTMSBXBVLZ-SSDOTTSWSA-N
    • SMILES: OC[C@@H](CC)C(C)C

Computed Properties

  • Exact Mass: 116.12018
  • Monoisotopic Mass: 116.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 50.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
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